2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
Description
Historical Evolution of 1,5-Benzoxazepine Derivatives as Privileged Scaffolds
The 1,5-benzoxazepine scaffold emerged as a privileged structure in medicinal chemistry following seminal work on benzodiazepine derivatives in the late 20th century. Evans et al. first conceptualized "privileged structures" as molecular frameworks capable of high-affinity binding to diverse biological targets, a definition later expanded to include 1,5-benzoxazepines due to their conformational flexibility and modular substitution patterns. Early synthetic efforts, such as those described by Willand et al., demonstrated that spirocyclic 1,5-benzoxazepine derivatives could adopt rigid geometries favorable for interacting with G-protein-coupled receptors (GPCRs) and enzymatic active sites.
By the 2010s, researchers had systematically explored the pharmacophoric potential of 1,5-benzoxazepines through structure-activity relationship (SAR) studies. For instance, compound libraries featuring variations at the C-3, C-4, and C-7 positions revealed that electron-withdrawing substituents at C-7 significantly enhanced binding to neuronal receptors. This positional sensitivity aligns with X-ray crystallographic data showing that the 1,5-benzoxazepine core adopts a boat-like conformation in solution, positioning C-7 substituents for optimal target engagement.
The privileged status of 1,5-benzoxazepines was further cemented by their demonstrated efficacy across therapeutic areas:
- Anticancer Applications : Derivatives with nitro or amino groups at C-7 exhibited topoisomerase II inhibition (IC$$_{50}$$ = 0.8–2.3 μM).
- Neuropharmacology : 7-Chloro-substituted analogs showed nanomolar affinity for peripheral benzodiazepine receptors (K$$_i$$ = 2.5–3.5 nM).
- Antimicrobial Activity : Methoxy-bearing compounds demonstrated broad-spectrum antibacterial effects (MIC = 4–16 μg/mL against S. aureus).
Role of Substituted Acetamide Moieties in Enhancing Bioactivity Profiles
The strategic incorporation of acetamide groups at the C-7 position of 1,5-benzoxazepines represents a paradigm shift in optimizing their drug-like properties. Quantum mechanical calculations reveal that the acetamide's carbonyl oxygen ($$ \delta^- $$) and amide nitrogen ($$ \delta^+ $$) create a polarized pharmacophore capable of forming multipoint interactions with biological targets.
Electronic Effects :
- Methoxy substitution on the acetamide's aromatic ring (as in 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide) increases electron density at the amide nitrogen ($$ \sigma_m = +0.12 $$), enhancing hydrogen-bond donation capacity.
- Comparative molecular field analysis (CoMFA) shows that steric bulk from the 3,3,5-trimethyl group improves hydrophobic packing in enzyme active sites (Sterimol parameter $$ L = 4.2 $$ Å).
Metabolic Optimization :
- Replacement of ester groups with acetamides reduces hepatic first-pass metabolism. In vitro microsomal stability assays demonstrate a 3.5-fold increase in half-life ($$ t_{1/2} $$ = 128 min vs. 36 min for ester analogs).
- The 3,3,5-trimethyl substitution pattern blocks cytochrome P450 3A4-mediated oxidation at the C-4 position, as shown by metabolite identification studies using $$ ^{14}C $$-labeled compounds.
Target Engagement :
- In OX2R antagonist candidates, acetamide-bearing derivatives achieved pIC$$_{50}$$ values of 8.2 ± 0.3 compared to 6.7 ± 0.5 for non-acylated analogs.
- Molecular dynamics simulations reveal that the acetamide moiety forms a stable hydrogen bond network with OX2R residues Gln$$^{3.32}$$ and Tyr$$^{5.38}$$ (binding energy = −9.8 kcal/mol).
Properties
IUPAC Name |
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2)9-21-12-6-5-10(16-13(18)8-20-4)7-11(12)17(3)14(15)19/h5-7H,8-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXOYHBVUOUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the benzoxazepine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Overview
2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic compound with significant potential in various scientific research applications. This article explores its applications in pharmaceuticals, particularly in cancer therapy and antimicrobial activity, alongside its synthesis and biological mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. Its structural analogs have shown promising results in inhibiting tumor growth through various mechanisms:
- Microtubule Inhibition : Similar compounds have been identified as potent inhibitors of microtubule polymerization. They act on the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Mechanism of Action : The interaction of these compounds with specific molecular targets modulates biological pathways crucial for cancer cell proliferation and survival. For instance, structural modifications in the benzoxazepine scaffold can enhance binding affinity to target proteins involved in tumor growth .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Research indicates that certain benzoxazepine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:
- Dual Activity : Some synthesized derivatives have shown dual activity as anticancer and antimicrobial agents. This duality is attributed to their ability to interfere with cellular processes essential for both bacterial survival and cancer cell proliferation .
- In vitro Studies : In vitro evaluations of these compounds demonstrate their effectiveness against various microbial strains, suggesting their potential as therapeutic agents in treating infections alongside cancer .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares a benzoxazepin core with analogs but differs in substituents. Key comparisons include:
Table 1: Substituent and Molecular Properties
*Molecular formula of the target compound can be inferred as C₁₉H₂₄N₂O₄ based on structural similarity.
Key Observations:
- Polarity : The methoxy-acetamide group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethyl and tert-butyl substituents in analogs .
- Hydrogen Bonding : The 4-oxo group and acetamide moiety in the target compound facilitate hydrogen bonding, critical for target engagement, whereas benzamide analogs rely on aromatic interactions .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic data (e.g., from SHELX software ) for benzoxazepins reveals:
- Target Compound : The methoxy and acetamide groups likely form intermolecular hydrogen bonds (e.g., N–H···O and C–H···O interactions), stabilizing crystal packing .
- Analogs : Trifluoromethyl and tert-butyl groups reduce hydrogen-bonding capacity but enhance hydrophobic interactions, affecting solubility and crystal morphology .
Biological Activity
2-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921542-54-3 |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetolactate synthase (Ilv2p), which plays a crucial role in branched-chain amino acid biosynthesis .
- Antitumor Activity : Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:
Case Study 1: Antitumor Activity
A study on a related benzoxazepine compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved disrupting microtubule polymerization and triggering apoptotic pathways. The compound was evaluated using the MTT assay to assess cell viability and flow cytometry for apoptosis detection .
Case Study 2: Enzyme Targeting
Research has highlighted the potential of benzoxazepine derivatives in targeting acetolactate synthase. High-throughput screening revealed that these compounds could inhibit enzyme activity effectively without significant cytotoxicity to normal cells .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Biological Activity |
|---|---|
| 2-Chloro-N-(3,3,5-trimethyl-4-oxo...benzamide | Significant antitumor properties |
| 5-Ethyl-2-methoxy-N-(3,3,5-trimethyl...benzenesulfonamide | Antifungal activity and low protein binding |
| N-(3,3-Dimethyl...dihydrobenzodiazepine | Moderate cytotoxic effects on cancer cell lines |
Q & A
Q. What are the key synthetic strategies for preparing 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide?
- Methodological Answer : A common approach involves multi-step synthesis, starting with functionalizing the benzoxazepine core. For example, chloroacetylation of intermediates (e.g., 3,4-dihydro-1,5-benzoxazepin-7-amine derivatives) followed by nucleophilic substitution with methoxy-containing acetamide groups. Reaction optimization includes using potassium carbonate in DMF as a base to facilitate substitution, with TLC monitoring for reaction completion. Purification often involves precipitation in water or column chromatography. Key steps from analogous syntheses are detailed in .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- IR Spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for amides) .
- ¹H NMR : For structural elucidation, such as methoxy (-OCH₃) signals at δ 3.8 ppm and aromatic protons in the δ 6.9–7.5 ppm range .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z 430.2 [M+1] for related acetamides) .
- Elemental Analysis : To validate purity and stoichiometry (e.g., C, H, N percentages) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Standardize reaction conditions (e.g., room temperature vs. heated reactions, solvent purity).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Document detailed protocols for stoichiometry, solvent volumes, and purification steps, as outlined in acetamide derivative syntheses .
Advanced Research Questions
Q. How can regioselectivity challenges in benzoxazepine functionalization be addressed?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to predict reactive sites on the benzoxazepine core .
- Protecting Groups : Temporarily block non-target positions (e.g., using tert-butyl groups) to direct substitution to the 7-position.
- Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd/Cu) for controlled C–H activation, as seen in triazine-based syntheses .
Q. What methodologies resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Deuterated Solvents : Eliminate solvent peak interference in NMR (e.g., DMSO-d₆ for sharper signals) .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm coupling patterns.
- High-Resolution MS : Differentiate between isobaric species (e.g., [M+1] vs. [M+H]+) .
Q. How can process control improve yield in large-scale synthesis?
- Methodological Answer :
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time reaction monitoring.
- Membrane Separation : Use nanofiltration to remove by-products during workup, as recommended in CRDC guidelines for separation technologies .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using factorial designs to maximize yield .
Q. What strategies validate the compound’s biological activity in pharmacological studies?
- Methodological Answer :
- In Silico Docking : Use PubChem-derived structural data (e.g., Canonical SMILES) to model interactions with target proteins .
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs (e.g., varying methoxy or acetamide groups) and compare bioactivity profiles .
- Theoretical Frameworks : Link experimental results to hypotheses (e.g., kinase inhibition) using validated biochemical assays (e.g., ELISA, SPR) .
Q. How can researchers address low solubility in in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles for enhanced delivery .
- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
Data Contradiction and Validation
Q. How should conflicting bioactivity data from different assays be analyzed?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cell-based) to identify trends.
- Orthogonal Assays : Validate results using unrelated techniques (e.g., fluorescence quenching vs. radiometric assays).
- Statistical Models : Apply ANOVA or Bayesian inference to assess significance of discrepancies .
Q. What steps confirm the absence of synthetic by-products in final batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
